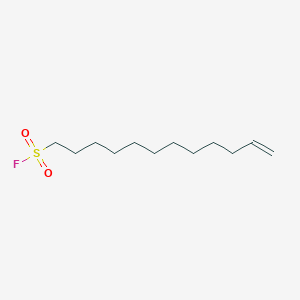

Dodec-11-ene-1-sulfonyl fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

623114-66-9 |

|---|---|

Molecular Formula |

C12H23FO2S |

Molecular Weight |

250.38 g/mol |

IUPAC Name |

dodec-11-ene-1-sulfonyl fluoride |

InChI |

InChI=1S/C12H23FO2S/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2H,1,3-12H2 |

InChI Key |

YCNPJTXLDITJOF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCS(=O)(=O)F |

Origin of Product |

United States |

Synthesis from Functionalized Precursors:a More Controlled and Versatile Strategy Involves Starting with a Dodecane Derivative That Already Contains the Desired Functionality. for Instance, Commercially Available Hydroxy or Amino Dodecanols Could Serve As Starting Materials. the Terminal Alcohol of These Precursors Could Be Converted into a Leaving Group E.g., a Tosylate or Bromide and Subsequently Transformed into a Sulfonyl Fluoride Group Through Established Multi Step Sequences, Such As Conversion to a Thiol Followed by Oxidative Fluorination.

Design and Synthesis of Advanced Alkenyl Sulfonyl Fluoride Motifs for SuFEx Applications

Dodec-11-ene-1-sulfonyl fluoride itself is a foundational alkenyl sulfonyl fluoride. Its utility in SuFEx chemistry can be greatly expanded by designing advanced motifs that incorporate additional reactive handles or structural features. SuFEx chemistry has become a powerful tool for creating reliable connections in various fields, and the design of new, versatile SuFEx hubs is a key area of research. sigmaaldrich.comnih.gov

The synthesis of the parent this compound would likely start from a precursor like 12-bromo-1-dodecene. The terminal bromide can be converted to a thiol, which is then subjected to oxidative chlorination followed by fluoride exchange, or through other modern methods to install the sulfonyl fluoride group.

Advanced motifs based on this structure could involve modifications at or near the double bond, drawing inspiration from highly successful, smaller SuFEx hubs. These advanced reagents often act as multifunctional connectors, enabling rapid diversification of molecular structures. nih.govnih.gov

Examples of Advanced Alkenyl Sulfonyl Fluoride Design Principles:

Michael Acceptors: Ethenesulfonyl fluoride (ESF) is a canonical SuFEx hub that also acts as a Michael acceptor, allowing for the addition of nucleophiles to incorporate the SO₂F handle into other molecules. sigmaaldrich.com Similarly, the double bond in this compound could potentially undergo transformations, although its reactivity as a Michael acceptor would be significantly lower than the highly activated ESF.

Introduction of Proximal Functionality: More advanced motifs often feature additional functionality adjacent to the sulfonyl fluoride group. For example, 1-Bromoethene-1-sulfonyl fluoride (BESF) serves as a versatile building block for constructing more complex heterocyclic structures. nih.gov

Multi-component Reagents: The development of reagents like 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) allows for diversification through conjugate addition pathways, creating a variety of β-substituted alkenyl sulfonyl fluorides. nih.gov Ethene-1,1-disulfonyl difluoride (EDSF) is another advanced hub used to create functionalized cyclobutene (B1205218) rings that retain SuFEx-active groups. nih.gov

Applying these principles to the dodecenyl scaffold could involve, for instance, the synthesis of a 12-bromo-dodec-11-ene-1-sulfonyl fluoride. This would create a bifunctional molecule with two distinct reactive sites: the sulfonyl fluoride for SuFEx reactions and the vinyl bromide for palladium-catalyzed cross-coupling reactions. Such a design would enable the modular assembly of complex architectures where the long alkyl chain provides specific physical properties (e.g., hydrophobicity) while the functional "head" allows for diverse chemical connections.

Table 2: Representative Advanced Alkenyl and Alkynyl Sulfonyl Fluoride SuFEx Hubs These motifs exemplify design principles that could be applied to a long-chain scaffold like this compound.

| Compound Name | Abbreviation | Structural Feature | Application/Reaction Type | Reference(s) |

| Ethenesulfonyl Fluoride | ESF | Terminal Vinyl Sulfonyl Fluoride | Michael Acceptor, SuFEx | sigmaaldrich.com |

| 1-Bromoethene-1-sulfonyl fluoride | BESF | Vinyl Bromide and Sulfonyl Fluoride | SuFEx, Heterocycle Synthesis | nih.gov |

| 2-Substituted-alkynyl-1-sulfonyl fluorides | SASF | Internal Alkyne and Sulfonyl Fluoride | Conjugate Addition, SuFEx | nih.gov |

| Ethene-1,1-disulfonyl difluoride | EDSF | Geminal Disulfonyl Difluoride | [2+2] Cycloaddition, SuFEx | nih.gov |

| Cyclic Alkenylsulfonyl Fluorides | - | Endocyclic Vinyl Sulfonyl Fluoride | Conjugate Addition, N-functionalization | nih.gov |

Structural Significance of the Alkene Sulfonyl Fluoride Moiety in Complex Molecular Architectures

Traditional Approaches to Sulfonyl Fluoride Formation Applicable to Long-Chain Alkenyl Systems

Traditional methods for the formation of sulfonyl fluorides often rely on the conversion of other sulfur-containing functional groups. These tried-and-true methods remain relevant for the synthesis of long-chain alkenyl sulfonyl fluorides.

Halide Exchange Reactions from Sulfonyl Chlorides

The most common and direct route to sulfonyl fluorides is through the halide exchange of the corresponding sulfonyl chlorides. This method is widely applicable and has been successfully used for the synthesis of this compound. The process typically involves treating the sulfonyl chloride with a fluoride salt.

A specific preparation of this compound involves the reaction of dodec-11-enesulfonyl chloride with tetrabutylammonium fluoride. tandfonline.com This reaction proceeds smoothly to give the desired product. Another common reagent for this transformation is potassium fluoride (KF) or potassium bifluoride (KHF₂), often in the presence of a phase-transfer catalyst like 18-crown-6 to enhance the solubility and reactivity of the fluoride salt in organic solvents. acs.org

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

| Dodec-11-enesulfonyl chloride | (n-C₄H₉)₄N⁺F⁻ | THF | Room Temperature, 2h | This compound | 100% tandfonline.com |

| Arenesulfonyl chlorides | KF, 18-crown-6 | Acetonitrile | Room Temperature | Arylsulfonyl fluorides | Excellent acs.org |

| Various sulfonyl chlorides | aq. KHF₂ | THF or CH₂Cl₂ | Room Temperature | Various sulfonyl fluorides | Excellent acs.org |

Oxidative Fluorination of Sulfur-Containing Precursors

The synthesis of sulfonyl fluorides can also be achieved through the oxidative fluorination of various sulfur-containing precursors, such as thiols and disulfides. This approach avoids the need to pre-form a sulfonyl chloride.

An environmentally benign method involves the electrochemical oxidative coupling of thiols with potassium fluoride (KF). sun.ac.zarsc.orgszabo-scandic.com This process uses widely available starting materials and avoids stoichiometric oxidants. The reaction proceeds by the anodic oxidation of a thiol to a disulfide intermediate, which is then further oxidized and fluorinated to the sulfonyl fluoride. sun.ac.za Another approach involves the use of chemical oxidants like Selectfluor® in combination with a fluoride source. acs.org For instance, heteroaromatic thiols can be oxidized with aqueous sodium hypochlorite to the sulfonyl chloride, which is then converted to the sulfonyl fluoride in situ with KHF₂. acs.org

| Starting Material | Reagents/Method | Key Features | Product |

| Thiols or Disulfides | Electrochemical oxidation, KF | Mild, environmentally benign, avoids stoichiometric oxidants | Sulfonyl fluorides sun.ac.zarsc.orgszabo-scandic.com |

| Heteroaromatic thiols | 1. aq. NaOCl; 2. KHF₂ | One-pot conversion | Heteroaromatic sulfonyl fluorides acs.org |

Sulfonyl Hydrazide Fluorination Protocols

Sulfonyl hydrazides are another class of precursors that can be converted to sulfonyl fluorides. A notable method involves the catalyst-free fluorination of sulfonyl hydrazides in water using Selectfluor® as the fluorinating agent. acs.orgtandfonline.com This protocol is environmentally friendly and proceeds under mild conditions, tolerating a wide range of functional groups on both aryl and alkyl sulfonyl hydrazides. acs.org Mechanistic studies suggest the reaction may proceed through a radical pathway. acs.org

| Starting Material | Reagents | Solvent | Conditions | Product |

| Sulfonyl hydrazides | Selectfluor® | Water | 60 °C | Sulfonyl fluorides acs.orgtandfonline.com |

Transformations from Sulfonic Acids and Sulfonates

Direct conversion of sulfonic acids and their salts to sulfonyl fluorides offers an attractive synthetic route due to the ready availability of these starting materials. One-pot, two-step procedures have been developed that first convert the sulfonic acid to a sulfonyl chloride in situ, followed by halide exchange. For example, cyanuric chloride in the presence of a phase-transfer catalyst can be used for the chlorination, followed by the addition of KHF₂. acs.orgdntb.gov.ua

More direct, one-step methods have also been reported. These involve deoxyfluorination using reagents that both activate the sulfonic acid and provide a fluoride source. Thionyl fluoride (SOF₂) has been shown to efficiently convert sulfonic acid sodium salts to sulfonyl fluorides. Another effective reagent is Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids under mild conditions.

| Starting Material | Reagents | Key Features | Product |

| Sulfonic acids/sulfonates | Cyanuric chloride, TBAB, KHF₂ | One-pot, two-step | Sulfonyl fluorides acs.orgdntb.gov.ua |

| Sulfonic acid sodium salts | SOF₂ | One-step, high yields | Sulfonyl fluorides |

| Sulfonic acids/salts | Xtalfluor-E® | One-step, mild conditions | Sulfonyl fluorides |

Conversion from Sulfonamides

Primary sulfonamides can be converted to sulfonyl fluorides in a one-pot reaction. A recently developed method utilizes a pyrylium (B1242799) tetrafluoroborate (Pyry-BF₄) salt and magnesium chloride (MgCl₂) to activate the sulfonamide towards the formation of a sulfonyl chloride intermediate. This is then converted in situ to the sulfonyl fluoride by the addition of potassium fluoride (KF). This protocol is noted for its mild conditions and high chemoselectivity, making it suitable for late-stage functionalization of complex molecules.

| Starting Material | Reagents | Solvent | Conditions | Product |

| Sulfonamides | Pyry-BF₄, MgCl₂, KF | MeCN | 60 °C | Sulfonyl fluorides |

Contemporary Radical Fluorosulfonylation Strategies for Unsaturated Hydrocarbons

Modern synthetic chemistry has seen the emergence of powerful radical-based methods for the formation of C-S bonds. Radical fluorosulfonylation of unsaturated hydrocarbons, such as alkenes and alkynes, provides a direct route to alkenyl and alkyl sulfonyl fluorides. These methods are particularly valuable for accessing complex structures that may be challenging to synthesize using traditional approaches.

Photoredox catalysis has enabled the generation of the fluorosulfonyl radical (FSO₂•) from stable precursors under mild conditions. This radical can then add to alkenes to generate, after subsequent steps, alkenyl sulfonyl fluorides. This approach is applicable to a broad range of alkenes, including terminal olefins, and can be used for the late-stage functionalization of natural products. Other radical strategies include the iron-catalyzed fluorosulfonylation of alkenes using sodium dithionite (B78146) (Na₂S₂O₄) as an SO₂ source and N-fluorobenzenesulfonimide (NFSI) as the fluoride source.

| Alkene Type | Radical Source/Method | Key Features | Product Type |

| Terminal and internal alkenes | Photoredox catalysis with FSO₂Cl | General access to alkenyl sulfonyl fluorides | Alkenyl sulfonyl fluorides |

| Unactivated alkenes | FABI (1-fluorosulfonyl 2-aryl benzoimidazolium) salt | Hydro-fluorosulfonylation | Aliphatic sulfonyl fluorides |

| Alkenes | Fe-catalysis, Na₂S₂O₄, NFSI | SO₂ insertion, lactam functionalization | Lactam-functionalized alkyl sulfonyl fluorides |

Photoredox-Catalyzed Radical Fluorosulfonylation of Alkenes and Alkynes

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides. rsc.org This method offers a mild and efficient pathway for the radical fluorosulfonylation of unsaturated carbon-carbon bonds.

Recent studies have demonstrated the direct allylic C-H fluorosulfonylation of alkenes using photoredox catalysis. chemrxiv.org This approach allows for the selective installation of a sulfonyl fluoride group at the allylic position of various alkenes. The reaction typically employs a photocatalyst that, upon excitation with visible light, initiates a radical process. For instance, a protocol utilizing 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts (FABI) has been developed, showing broad substrate scope and good functional group tolerance. chemrxiv.org While a direct synthesis of this compound via this method has not been explicitly reported, the general applicability suggests its potential for such a transformation.

The radical fluorosulfonylation of allyl sulfones under photoredox conditions provides another route to allyl sulfonyl fluorides. rsc.org This single-step synthesis circumvents traditional multi-step procedures. rsc.org The process is initiated by visible light and demonstrates compatibility with a variety of functional groups. rsc.org

The table below summarizes representative examples of photoredox-catalyzed fluorosulfonylation reactions.

| Substrate | Reagent | Photocatalyst | Solvent | Yield (%) | Reference |

| Allyl Sulfone Derivative | SO2F2 | Ru(bpy)3(PF6)2 | CH3CN | 75 | rsc.org |

| 1-Octene | FABI | fac-Ir(ppy)3 | DCE | 68 | chemrxiv.org |

| Cyclohexene | FABI | fac-Ir(ppy)3 | DCE | 72 | chemrxiv.org |

Stereoselective and Regioselective Vicinal Difunctionalization Approaches

The direct vicinal difunctionalization of alkenes is a highly effective strategy for the rapid construction of complex molecules containing a sulfonyl fluoride moiety. nih.gov These methods allow for the simultaneous introduction of two different functional groups across a double bond with high control over stereochemistry and regiochemistry.

One notable example is the sulfonyloximation of alkenes, which provides access to α-sulfonyl ketoximes. nih.gov This reaction can be initiated by various means, including visible-light mediation. The process involves the regioselective addition of a sulfonyl radical to the alkene, followed by trapping of the resulting carbon-centered radical with a nitrogen monoxide radical. nih.gov

While not directly producing an alkenyl sulfonyl fluoride, these difunctionalization strategies are crucial for creating highly functionalized building blocks that can be further elaborated to the desired products. For instance, a palladium-catalyzed fluoroarylation of styrenes has been developed for the synthesis of chiral monofluorinated compounds. acs.org

Chemo- and Regioselective Hydro-Fluorosulfonylation of Unsaturated Alcohols

The development of chemo- and regioselective methods for the functionalization of unsaturated alcohols is of significant interest. A radical hydro-fluorosulfonylation of unactivated alkenes and alkynes has been recently established. researchgate.net This method utilizes 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) reagents and allows for the anti-Markovnikov addition of H and SO2F across the double or triple bond. researchgate.net

This approach is particularly valuable for the synthesis of aliphatic sulfonyl fluorides from terminal alkenes. researchgate.net Given that dodec-11-en-1-ol is a readily available starting material, this hydro-fluorosulfonylation could potentially be adapted to synthesize this compound, although the chemoselectivity with the terminal hydroxyl group would need to be considered.

Additionally, catalytic methods for the hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds have been reported. nih.gov While this reaction focuses on the addition of an alcohol to an activated sulfonyl compound, the principles of chemoselectivity are relevant to the synthesis of complex molecules bearing both hydroxyl and sulfonyl fluoride functionalities.

Electrochemical Synthesis Pathways for Sulfonyl Fluorides

Electrochemical methods provide a green and sustainable alternative for the synthesis of sulfonyl fluorides. nih.govacs.org These reactions often proceed under mild conditions without the need for chemical oxidants or catalysts. acs.org

One such method involves the electrochemical oxidative coupling of thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.govacs.org This approach has a broad substrate scope, accommodating alkyl, benzyl, and aryl thiols. acs.org The synthesis of this compound could potentially be achieved by starting with dodec-11-ene-1-thiol.

Another electrochemical strategy involves the synthesis of sulfonyl fluorides from sulfonyl hydrazides using Et3N·3HF as the fluoride source. rsc.org This method proceeds under constant current and offers good yields for a variety of sulfonyl fluorides. rsc.org

The following table provides an overview of electrochemical sulfonyl fluoride syntheses.

| Starting Material | Fluoride Source | Electrolyte/Catalyst | Product Type | Yield (%) | Reference |

| Thiol/Disulfide | KF | None | Alkyl/Aryl Sulfonyl Fluoride | up to 85 | nih.govacs.org |

| Sulfonyl hydrazide | Et3N·3HF | n-Bu4NI | Alkyl/Aryl Sulfonyl Fluoride | up to 82 | rsc.org |

Sulfur(VI) Fluoride Exchange (SuFEx) Click Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride group is a key functional handle for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This powerful ligation strategy allows for the efficient and reliable formation of strong covalent bonds with a variety of nucleophiles under mild conditions. nih.gov The high stability of the S-F bond, coupled with its tunable reactivity, makes sulfonyl fluorides like this compound excellent electrophiles for SuFEx reactions. nih.gov

Nucleophilic Additions with Oxygen-Centered Nucleophiles

Table 1: Representative SuFEx Reactions of Alkyl Sulfonyl Fluorides with Phenols

| Entry | Phenol | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | Phenol | BTMG | MeCN | 2 | 95 |

| 2 | 4-Methoxyphenol | BTMG | MeCN | 0.5 | 98 |

| 3 | 4-Nitrophenol | BTMG | MeCN | 2 | 92 |

| 4 | 2,6-Dimethylphenol | BTMG (0.3 mmol) | MeCN | 2 | 85 |

| 5 | 4-Bromophenol | Cs2CO3 | MeCN | 3 | 80 |

Data is representative of reactions with analogous alkyl sulfonyl fluorides and is intended to illustrate expected reactivity.

Nucleophilic Additions with Nitrogen-Centered Nucleophiles

Similarly, the sulfonyl fluoride moiety of this compound can readily undergo SuFEx reactions with a wide range of nitrogen-centered nucleophiles, including primary and secondary amines, to yield the corresponding sulfonamides. nih.gov These reactions are often facilitated by the use of a base or a specific catalyst system to activate the sulfonyl fluoride or the amine. Catalyst systems such as calcium triflimide (Ca(NTf2)2) in combination with 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective for the amidation of sulfonyl fluorides under mild, room temperature conditions. springernature.com Another effective catalyst is 1-hydroxybenzotriazole (B26582) (HOBt) used with silicon additives.

Table 2: Representative SuFEx Reactions of Sulfonyl Fluorides with Amines

| Entry | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline | Ca(NTf2)2/DABCO | THF | rt | 94 |

| 2 | Morpholine | Ca(NTf2)2/DABCO | THF | rt | 92 |

| 3 | Benzylamine | HOBt/TMDS | DMSO | 25 | 95 |

| 4 | Piperidine | HOBt/TMDS | DMSO | 25 | 97 |

| 5 | tert-Butylamine | HOBt/TMDS | DMSO | 60 | 88 |

Data is representative of reactions with analogous sulfonyl fluorides and is intended to illustrate expected reactivity.

Catalyst Systems and Reaction Conditions for SuFEx Ligation

A variety of catalyst systems have been developed to promote the SuFEx reactivity of sulfonyl fluorides. For reactions with amines, a combination of a calcium Lewis acid, such as Ca(NTf2)2, and a base like DABCO provides a unified method for activating S(VI) fluorides at room temperature. springernature.com For sterically hindered substrates, organocatalysts like 1-hydroxybenzotriazole (HOBt) in the presence of silicon additives such as tetramethyldisiloxane (TMDS) have proven to be highly efficient. chemrxiv.org

For reactions with less nucleophilic alcohols, stronger bases or more specialized catalysts are often required. The superbase BTMG (2-tert-butylimino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine) has been shown to be effective for the coupling of alkyl sulfonyl fluorides with phenols. nih.gov Cesium carbonate (Cs2CO3) can also facilitate the reaction, likely through the in-situ formation of a more reactive phenolate. thieme-connect.de The choice of catalyst and reaction conditions allows for a high degree of control over the SuFEx ligation, enabling the synthesis of a diverse array of sulfonated products.

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound provides a second reactive handle for a variety of chemical transformations, orthogonal to the reactivity of the sulfonyl fluoride group.

Catalytic Hydrogenation and Isotopic Labeling

The terminal alkene can be selectively reduced to the corresponding alkane through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The sulfonyl fluoride group is generally stable under these conditions, allowing for the chemoselective saturation of the double bond. cas.cn This reaction can also be adapted for isotopic labeling by using deuterium (B1214612) gas (D2) in place of hydrogen, which would yield Dideuterio-dodecane-1-sulfonyl fluoride. This method is a common strategy for introducing deuterium into organic molecules. princeton.eduresearchgate.net

Table 3: Representative Catalytic Hydrogenation of an Alkenyl Sulfonyl Fluoride

| Substrate | Catalyst | Gas | Solvent | Product | Yield (%) |

| Alkenyl Sulfonyl Fluoride | Pd/C | H2 (balloon) | EtOAc | Saturated Sulfonyl Fluoride | 71 |

Data is based on a representative Pd-catalyzed hydrogenation of a cyclic alkenyl sulfonyl fluoride. cas.cn

Radical Additions to the Alkene Bond

The terminal alkene of this compound is susceptible to radical addition reactions. A well-established example is the thiol-ene reaction, where a thiol adds across the double bond in an anti-Markovnikov fashion. nih.gov This reaction can be initiated by radical initiators (e.g., AIBN) or photochemically and provides a highly efficient method for the formation of thioethers. acsgcipr.org The reaction proceeds via a thiyl radical which adds to the alkene to form a carbon-centered radical, followed by hydrogen abstraction from another thiol molecule to propagate the radical chain. nih.gov This transformation is expected to be compatible with the sulfonyl fluoride moiety, allowing for the selective functionalization of the alkene terminus. researchgate.net

Table 4: General Scheme for Radical Thiol-Ene Addition

| Alkene | Thiol | Initiator | Product | Regioselectivity |

| R-CH=CH2 | R'-SH | AIBN or hv | R-CH2-CH2-S-R' | Anti-Markovnikov |

This table represents the general outcome of a radical-initiated thiol-ene reaction.

Cycloaddition Reactions

The terminal double bond in this compound is expected to participate in various cycloaddition reactions. The specific reaction type will depend on the nature of the reaction partner.

One of the most common cycloaddition reactions for alkenes is the [3+2] cycloaddition with 1,3-dipoles. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click" reaction. While the substrate is an alkene, analogous [3+2] cycloadditions with azides can be achieved. For example, the reaction of terminal alkenes with azides can lead to the formation of triazoline rings, which can subsequently rearrange or be converted to other heterocyclic systems.

Another important class of cycloadditions is the [4+2] or Diels-Alder reaction, where the alkene acts as a dienophile. Given that the double bond in this compound is unactivated, it would likely require a reactive diene and potentially high temperatures or Lewis acid catalysis to proceed efficiently.

Furthermore, photochemical [2+2] cycloadditions with other alkenes or carbonyl compounds could lead to the formation of cyclobutane (B1203170) or oxetane (B1205548) rings, respectively. The success of these reactions would be highly dependent on the specific substrates and reaction conditions.

| Reaction Type | Reactant | Catalyst/Conditions | Expected Product | Reference |

| [3+2] Cycloaddition | Benzyl Azide | Copper(I) | 1-Benzyl-4-(10-(fluorosulfonyl)decyl)-1,2,3-triazole | researchgate.net |

| [4+2] Diels-Alder | Cyclopentadiene | Heat | 2-(10-(fluorosulfonyl)decyl)bicyclo[2.2.1]hept-5-ene | N/A |

| [2+2] Photocycloaddition | Acetone | UV light | 2,2-Dimethyl-3-(10-(fluorosulfonyl)decyl)oxetane | N/A |

Olefination Reactions

The sulfonyl fluoride moiety in this compound can potentially be involved in olefination reactions, although this is less common for primary alkyl sulfonyl fluorides compared to α-halo or α-ester substituted analogs. The Julia-Kocienski olefination, a modification of the Julia olefination, is a prominent example where a sulfone is a key intermediate. While this compound is not a sulfone, its conversion to a suitable sulfone derivative could open up this olefination pathway.

A more direct involvement of the sulfonyl fluoride group in olefination-type reactions is seen in the Horner-Wadsworth-Emmons reaction of α-fluorosulfonyl esters. nih.gov In these reactions, a carbanion stabilized by the sulfonyl fluoride and an adjacent electron-withdrawing group reacts with an aldehyde or ketone to form an alkene. For this compound, this would require deprotonation at the α-carbon, which is challenging without an additional activating group.

However, it is conceivable that under specific basic conditions, this compound could undergo elimination of HF to generate a transient sulfene (B1252967) intermediate (CH2=CH(CH2)8CH=SO2). This highly reactive species could then be trapped by various reagents, although controlling the regioselectivity in the presence of the terminal alkene would be a significant challenge.

| Reaction Name | Reagents | Key Intermediate | Expected Product Type | Reference |

| Julia-Kocienski Olefination (hypothetical) | Aldehyde/Ketone, Base | Phenyl tetrazolyl sulfone derivative | Disubstituted alkene | N/A |

| Horner-Wadsworth-Emmons Analogue (hypothetical) | Strong Base, Aldehyde/Ketone | α-Sulfonyl carbanion | α,β-Unsaturated sulfonyl fluoride | nih.govbohrium.com |

| Sulfene Formation and Trapping (hypothetical) | Non-nucleophilic strong base, Trapping agent | Sulfene | Varies with trapping agent | N/A |

Chemoselective Transformations in the Presence of Both Functional Groups

The presence of two distinct reactive sites in this compound makes chemoselectivity a crucial aspect of its chemical transformations. The terminal alkene is susceptible to electrophilic addition, reduction, and oxidation, while the sulfonyl fluoride is a stable electrophilic group that can be activated for nucleophilic substitution. researchgate.net

Reduction: The double bond can be selectively hydrogenated using catalysts like Palladium on carbon (Pd/C) under mild conditions, leaving the sulfonyl fluoride group intact. This would yield Dodecane-1-sulfonyl fluoride. Conversely, harsh reducing agents like Lithium Aluminum Hydride (LiAlH4) would likely reduce both the double bond and the sulfonyl fluoride to a thiol.

Oxidation: The terminal alkene can be chemoselectively oxidized to an epoxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA), or cleaved to an aldehyde via ozonolysis. The sulfonyl fluoride group is generally stable to these oxidative conditions.

Reactions at the Sulfonyl Fluoride Group: The sulfonyl fluoride can undergo nucleophilic substitution with various nucleophiles, a reaction central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This can be achieved while preserving the terminal alkene. For example, reaction with phenols in the presence of a base would yield the corresponding sulfonate ester.

| Transformation | Reagent(s) | Selective Site | Product | Reference |

| Hydrogenation | H₂, Pd/C | Alkene | Dodecane-1-sulfonyl fluoride | researchgate.net |

| Epoxidation | m-CPBA | Alkene | 1-(10,11-epoxyundecyl)sulfonyl fluoride | N/A |

| Ozonolysis | 1. O₃, 2. DMS | Alkene | 10-oxodecane-1-sulfonyl fluoride | N/A |

| Sulfonate Ester Formation | Phenol, Base | Sulfonyl Fluoride | Dodec-11-en-1-yl phenyl sulfonate | researchgate.net |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The sulfonyl fluoride group in this compound can act as a leaving group in certain transition-metal-catalyzed cross-coupling reactions, although it is generally less reactive than halides or triflates. The terminal alkene can also participate in cross-coupling reactions such as the Heck reaction.

Heck Reaction: The terminal alkene can couple with aryl or vinyl halides in the presence of a palladium catalyst to form a new carbon-carbon bond. The sulfonyl fluoride group is expected to be stable under typical Heck conditions.

Suzuki-Miyaura Coupling: While less common for alkyl sulfonyl fluorides, there are examples of palladium-catalyzed Suzuki-Miyaura couplings of aryl sulfonyl fluorides. nih.gov For this compound, this would involve the coupling of the sulfonyl fluoride with a boronic acid, which would be a challenging transformation. A more plausible approach would be to first convert the sulfonyl fluoride to a halide or triflate to facilitate the cross-coupling.

Sonogashira Coupling: Similar to the Suzuki-Miyaura coupling, direct Sonogashira coupling of the alkyl sulfonyl fluoride is not well-established. However, the terminal alkene could potentially undergo a Sonogashira-type coupling with a terminal alkyne under specific catalytic systems.

| Reaction Name | Coupling Partner | Catalyst | Expected Product Type | Reference |

| Heck Reaction | Aryl Halide | Pd(OAc)₂, PPh₃ | Aryl-substituted alkene | nih.gov |

| Suzuki-Miyaura Coupling (hypothetical) | Arylboronic Acid | Palladium Catalyst | Aryl-substituted dodecene | nih.gov |

| Sonogashira Coupling (hypothetical, at alkene) | Terminal Alkyne | Palladium/Copper Catalyst | Enyne | N/A |

Mechanistic Investigations in Dodec 11 Ene 1 Sulfonyl Fluoride Synthesis and Reactivity

Elucidation of Reaction Pathways for Sulfonyl Fluoride (B91410) Formation

The introduction of the sulfonyl fluoride moiety onto a dodecyl chain bearing a terminal double bond can be achieved through various synthetic strategies, with radical-mediated processes being particularly prominent.

The formation of aliphatic sulfonyl fluorides, such as Dodec-11-ene-1-sulfonyl fluoride, from the corresponding alkene often proceeds through a radical pathway. These reactions typically involve the addition of a fluorosulfonyl radical (•SO₂F) to the alkene. researchgate.net

A common method for generating the •SO₂F radical is through the use of reagents like sulfuryl chloride fluoride (FSO₂Cl) in the presence of a radical initiator or via photoredox catalysis. thieme-connect.de The propagation mechanism for the radical fluorosulfonylation of dodec-11-ene can be described as follows:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), decomposes upon heating to generate initiator radicals. These radicals can then react with a suitable precursor to generate the •SO₂F radical. d-nb.info Alternatively, a photocatalyst can initiate the formation of the •SO₂F radical upon light irradiation. thieme-connect.de

Propagation:

The highly electrophilic •SO₂F radical adds to the terminal double bond of dodec-11-ene. This addition preferentially occurs at the less substituted carbon atom (C-12) to form a more stable secondary carbon-centered radical at C-11.

This alkyl radical intermediate can then abstract a halogen atom from a molecule of FSO₂Cl, regenerating the •SO₂F radical and forming an intermediate halo-sulfonyl fluoride. thieme-connect.de

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

Another approach involves the insertion of sulfur dioxide (SO₂) into an alkyl radical, followed by fluorination. acs.org In this case, an alkyl radical is first generated at the terminal position of the dodecyl chain from a suitable precursor. This radical is then trapped by SO₂ to form a sulfonyl radical, which subsequently abstracts a fluorine atom from a fluorine source like N-fluorobenzenesulfonimide (NFSI) to yield the final product. acs.org

| Step | Description | Key Intermediates |

|---|---|---|

| Initiation | Generation of the fluorosulfonyl radical (•SO₂F). | Initiator radicals, •SO₂F |

| Propagation | Addition of •SO₂F to dodec-11-ene and subsequent chain transfer. | 1-(fluorosulfonyl)dodecan-2-yl radical |

| Termination | Combination of radical species. | - |

While radical reactions are common, catalytic methods for the synthesis of sulfonyl fluorides are also being developed. merckmillipore.com These often involve transition metal catalysis or organocatalysis. For the synthesis of a molecule like this compound, a catalytic process could offer advantages in terms of selectivity and milder reaction conditions.

Computational studies on related systems, for instance, the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides, provide insights into the transition states involved. nih.gov A plausible catalytic cycle for the formation of an alkyl sulfonyl fluoride might involve:

Oxidative Addition/Transmetalation: The catalyst interacts with a precursor of the dodecyl chain and a source of the sulfonyl fluoride group.

Migratory Insertion: The alkyl group on the metal center could undergo migratory insertion into a coordinated sulfur dioxide molecule.

Reductive Elimination/Fluorination: The final step would involve the release of the this compound product and regeneration of the catalyst. This could occur through reductive elimination or by reaction with a fluorinating agent.

Understanding SuFEx Click Reaction Mechanisms

The sulfonyl fluoride group in this compound is a key functional handle for "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry. sigmaaldrich.com This reaction allows for the facile formation of sulfonates, sulfonamides, and other sulfur(VI)-containing linkages.

The S-F bond in sulfonyl fluorides is remarkably stable, and its activation is crucial for the SuFEx reaction to proceed. sigmaaldrich.com Catalysts play a pivotal role in this activation. Common catalysts include organic bases, such as triethylamine (B128534) (TEA) and 1,8-diazabicycloundec-7-ene (DBU), as well as fluoride ion sources. nih.gov

The mechanism of catalysis can vary:

Base Catalysis: A base can deprotonate the nucleophile (e.g., an alcohol or amine), increasing its nucleophilicity and facilitating its attack on the electrophilic sulfur center of the sulfonyl fluoride. nih.gov

Fluoride Catalysis: Fluoride ions can act as catalysts, particularly in reactions involving silyl-protected nucleophiles. acs.org The high affinity of silicon for fluoride provides a thermodynamic driving force for the reaction. acs.org The fluoride ion can also form bifluoride ([FHF]⁻), which is a more potent nucleophile in some contexts. acs.org

Lewis Acid Catalysis: Lewis acids like Ca(NTf₂)₂ have been shown to activate sulfonyl fluorides for SuFEx reactions with amines. acs.orgclaremont.edu The Lewis acid likely coordinates to the fluorine atom, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack.

Organocatalysis: N-heterocyclic carbenes (NHCs) have been reported to catalyze SuFEx reactions by activating alcohols or amines through hydrogen bonding. acs.org

| Catalyst Type | Mode of Activation | Example |

|---|---|---|

| Organic Base | Deprotonation of nucleophile | DBU, Triethylamine |

| Fluoride Ion | Activation of silyl (B83357) ethers, formation of bifluoride | CsF, KHF₂ |

| Lewis Acid | Coordination to fluorine, increasing sulfur electrophilicity | Ca(NTf₂)₂ |

| Organocatalyst | Activation of nucleophile via hydrogen bonding | N-Heterocyclic Carbenes (NHCs) |

The core of the SuFEx reaction is a nucleophilic substitution at the sulfur(VI) center. The generally accepted mechanism involves the attack of a nucleophile on the sulfur atom of the sulfonyl fluoride. This attack is followed by the departure of the fluoride ion as a leaving group.

The reaction typically proceeds through a trigonal bipyramidal intermediate or transition state. The incoming nucleophile and the departing fluoride ion occupy the axial positions. The stability of the leaving fluoride ion is a key feature of SuFEx chemistry; in aqueous environments, it is well-solvated, and in the presence of silylating agents, it forms a strong Si-F bond. sigmaaldrich.com

The rate of the reaction is influenced by several factors:

Nucleophilicity of the attacking species: Stronger nucleophiles react faster.

Electrophilicity of the sulfur center: Electron-withdrawing groups attached to the sulfur atom increase its electrophilicity and accelerate the reaction.

Solvent: Polar aprotic solvents are generally preferred as they can solvate the charged intermediates and transition states.

Catalyst: As discussed, catalysts play a crucial role in activating the sulfonyl fluoride and/or the nucleophile.

For this compound, the long alkyl chain is unlikely to have a significant electronic effect on the reactivity of the sulfonyl fluoride group. Therefore, its SuFEx reactivity is expected to be similar to that of other primary alkyl sulfonyl fluorides.

Mechanistic Aspects of Alkene Transformations in the Presence of the Sulfonyl Fluoride Group

The presence of the sulfonyl fluoride group can influence the reactivity of the terminal alkene in this compound. The sulfonyl fluoride is generally considered a stable and relatively unreactive group under many conditions used for alkene transformations. nih.gov However, potential interactions and the choice of reaction conditions are important considerations.

For instance, in radical reactions involving the alkene, the sulfonyl fluoride group is expected to be tolerated. nih.gov Radical additions to the double bond, such as hydrobromination or the addition of other radicals, should proceed without affecting the sulfonyl fluoride moiety.

In transition-metal-catalyzed reactions of the alkene, such as hydrogenation, hydroformylation, or metathesis, the sulfonyl fluoride group could potentially coordinate to the metal center. However, due to the low Lewis basicity of the oxygen and fluorine atoms of the sulfonyl fluoride group, this interaction is likely to be weak. Therefore, many standard alkene transformations are expected to be compatible with the sulfonyl fluoride group.

Conversely, reactions that generate highly reactive intermediates or employ harsh conditions could potentially lead to side reactions involving the sulfonyl fluoride. For example, strongly basic or nucleophilic conditions intended for the alkene might lead to a competing SuFEx-type reaction. Careful selection of reaction conditions is therefore essential to achieve selective transformation of the alkene in the presence of the sulfonyl fluoride group.

Derivatives, Analogues, and Structural Modifications of Dodec 11 Ene 1 Sulfonyl Fluoride

Synthesis of Saturated Dodecanesulfonyl Fluoride (B91410) Analogues

The saturated analogue, dodecanesulfonyl fluoride, lacks the terminal double bond, which alters its reactivity and physical properties, making it a purely aliphatic sulfonyl fluoride. Aliphatic sulfonyl fluorides are recognized as excellent agents for SuFEx click chemistry due to their moderate reactivity and tolerance for a wide range of functional groups and aqueous conditions. enamine.net The synthesis of dodecanesulfonyl fluoride can be achieved through several established methods, typically starting from precursors like dodecanesulfonyl chloride, dodecanesulfonic acid, or dodecanethiol.

One of the most common and traditional methods is the halide exchange from the corresponding sulfonyl chloride. ccspublishing.org.cn Dodecanesulfonyl chloride, a commercially available or easily synthesized reagent, can be converted to dodecanesulfonyl fluoride by treatment with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). ccspublishing.org.cnmdpi.com A simple and mild procedure using a biphasic mixture of KF in water/acetone has been shown to be effective for a wide range of sulfonyl chlorides, providing high yields. nih.govorganic-chemistry.org

Another viable route is the deoxyfluorination of sulfonic acids or their salts . nih.govrsc.org Dodecanesulfonic acid or its sodium salt can be converted directly to dodecanesulfonyl fluoride. One approach employs thionyl fluoride (SOF₂) in dimethylformamide (DMF), which has been demonstrated to convert various alkyl sulfonic acids to their corresponding sulfonyl fluorides in near-quantitative yields. rsc.org A complementary method uses a bench-stable solid reagent like Xtalfluor-E®, which also facilitates the conversion of both sulfonic acids and their salts under mild conditions. nih.gov

More recent methods offer alternative pathways. Electrochemical oxidative coupling of dodecanethiol with potassium fluoride presents a mild and environmentally friendly option that avoids harsh oxidants. acs.org Additionally, the reaction of a Grignard reagent , such as dodecylmagnesium bromide, with sulfuryl fluoride (SO₂F₂) provides a direct route to forming the C-SO₂F bond. mdpi.com Finally, conversion from sulfonamides is also possible; the sulfonamide can be activated with a pyrylium (B1242799) salt and magnesium chloride to form the sulfonyl chloride in situ, which is then immediately converted to the sulfonyl fluoride with potassium fluoride. mdpi.comresearchgate.net

Table 1: Potential Synthetic Routes to Dodecanesulfonyl Fluoride Yields are based on representative long-chain alkyl sulfonyl fluorides reported in the literature.

| Starting Material | Reagents | Method | Representative Yield (%) | Reference(s) |

| Dodecanesulfonyl Chloride | KF, Water/Acetone | Halide Exchange | 84-100 | nih.gov, organic-chemistry.org |

| Dodecanesulfonyl Chloride | KHF₂ | Halide Exchange | ~95 | mdpi.com |

| Dodecanesulfonic Acid | Thionyl Fluoride (SOF₂), DMF | Deoxyfluorination | 92-99 | nih.gov, rsc.org |

| Dodecanesulfonic Acid | Xtalfluor-E®, Acetonitrile | Deoxyfluorination | 41-94 | nih.gov |

| Dodecanethiol | KF, Electrolysis | Electrochemical Oxidation | Broad Scope | acs.org |

| Dodecylmagnesium Bromide | Sulfuryl Fluoride (SO₂F₂) | Grignard Reaction | Moderate to Good | mdpi.com |

| Dodecanesulfonamide | Pyrylium-BF₄, MgCl₂, KF | From Sulfonamide | Good | researchgate.net |

Introduction of Additional Functionalities onto the Alkyl Chain

Introducing additional functional groups onto the twelve-carbon chain of dodecanesulfonyl fluoride can create derivatives with tailored properties for specific applications, such as probes for chemical biology or monomers for functional polymers. The sulfonyl fluoride group is notably stable, allowing for chemical modifications to be performed on the alkyl chain without disturbing the SO₂F moiety. ccspublishing.org.cn

Functionalization can be approached in two primary ways: modifying the pre-formed dodecanesulfonyl fluoride or starting with an already functionalized C12 precursor.

Applications of Dodec 11 Ene 1 Sulfonyl Fluoride in Advanced Chemical Research

Precursors for Chemical Affinity Probes and Research Tools

The unique architecture of Dodec-11-ene-1-sulfonyl fluoride (B91410) makes it an ideal precursor for the synthesis of chemical affinity probes. These probes are instrumental in chemical biology for identifying and studying the interactions of proteins and other biomolecules. The sulfonyl fluoride moiety acts as a reactive "warhead" that can form stable covalent bonds with nucleophilic residues on proteins, while the terminal alkene serves as a versatile handle for the attachment of reporter molecules.

Synthesis of Labeled Probes for Receptor Binding Studies

The terminal double bond of Dodec-11-ene-1-sulfonyl fluoride provides a strategic site for the introduction of various labels essential for receptor binding studies. This functional group can undergo a variety of chemical transformations to attach reporter tags such as fluorophores, biotin, or radioactive isotopes. For instance, the alkene can participate in thiol-ene reactions to append a biotin tag, enabling the detection and isolation of target proteins through streptavidin affinity chromatography.

The long dodecyl chain of the molecule can facilitate interactions with hydrophobic binding pockets of target proteins, potentially increasing the specificity and affinity of the probe. Once the probe is bound to its target, the sulfonyl fluoride group can covalently react with proximal nucleophilic amino acid residues like serine, threonine, lysine, tyrosine, cysteine, or histidine. nih.govrhhz.netsigmaaldrich.com This covalent linkage ensures a stable and irreversible binding, which is crucial for the subsequent identification and characterization of the target protein.

Utility in Target Engagement Methodologies

Target engagement is a critical aspect of drug discovery, confirming that a therapeutic agent interacts with its intended biological target. This compound-derived probes are valuable tools in these methodologies. The sulfonyl fluoride group's reactivity can be tuned to selectively label active enzymes or receptors. nih.gov

By incorporating this molecule into a library of potential inhibitors, researchers can assess target engagement within complex biological systems, such as cell lysates or even live cells. The covalent nature of the interaction allows for the use of techniques like activity-based protein profiling (ABPP). In a typical ABPP experiment, a probe derived from this compound would be introduced to a biological sample. After covalent modification of the target protein, the attached reporter tag facilitates the visualization and identification of the protein of interest, providing direct evidence of target engagement. Sulfonyl fluorides have been identified as highly effective multivalent affinity labels for covalently capturing unknown target proteins. nih.govresearchgate.net

Building Blocks in Modular Organic Synthesis

The dual functionality of this compound makes it a valuable building block in modular organic synthesis, allowing for the construction of complex molecules with diverse functionalities.

Construction of Sulfonate Esters and Sulfonamides

The sulfonyl fluoride group is a stable yet reactive functional group that readily undergoes nucleophilic substitution with a variety of nucleophiles. rhhz.netnih.gov This reactivity is harnessed to synthesize a wide array of sulfonate esters and sulfonamides. For example, reaction with phenols or alcohols in the presence of a base yields the corresponding sulfonate esters. Similarly, primary and secondary amines react with the sulfonyl fluoride to form sulfonamides. nih.gov

The terminal alkene on the other end of the molecule remains intact during these transformations, providing a site for further functionalization. This orthogonality allows for a modular approach to synthesis, where the sulfonyl fluoride is first converted to the desired sulfonamide or sulfonate ester, and then the alkene is modified in a subsequent step. This strategy is particularly useful for creating libraries of compounds for screening in drug discovery or materials science.

Integration into Polymer Architectures and Materials Science Research

The presence of a polymerizable terminal alkene allows for the incorporation of this compound into polymer chains. This can be achieved through various polymerization techniques, such as radical polymerization. The resulting polymers would possess pendant sulfonyl fluoride groups along their backbone.

These functionalized polymers have potential applications in materials science. For example, they could be used to create reactive surfaces that can be further modified by reaction with different nucleophiles. This could be used to attach biomolecules, create sensors, or develop new chromatographic materials. The long aliphatic chain of the monomer can also influence the physical properties of the polymer, such as its hydrophobicity and thermal stability. There is great promise for forming fluorinated overlayers in mixtures where the total fluorine content is low, which is useful for applications where expensive fluorinated epoxides are necessary to form a strong overlayer. pdx.edu

Development of Novel Reagents and Connectors for Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. This compound is a prime candidate for the development of novel reagents and connectors for this type of chemistry, owing to its two distinct reactive centers.

The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a new generation of click chemistry. sigmaaldrich.comenamine.net In SuFEx reactions, the sulfonyl fluoride acts as an electrophile, reacting with a variety of nucleophiles to form stable linkages. sigmaaldrich.com

The terminal alkene can be transformed into other functionalities suitable for different types of click chemistry. For instance, it can be converted to a terminal alkyne or an azide through established synthetic routes. These groups can then participate in the well-known copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov

Therefore, this compound can be viewed as a bifunctional linker that can bridge two different molecular entities using two orthogonal click reactions. For example, one part of a molecule could be attached via SuFEx chemistry at the sulfonyl fluoride, and another part could be attached via CuAAC at the modified alkene. This dual reactivity opens up exciting possibilities for the construction of complex molecular architectures, such as bioconjugates and functional materials.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can determine parameters such as molecular orbital energies, electron density distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity.

For sulfonyl fluorides in general, the reactivity is largely dictated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride (B91410) group (-SO₂F). The strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom create a significant partial positive charge on the sulfur atom, making it susceptible to nucleophilic attack. The stability and reactivity of the S-F bond are also key aspects that can be studied using quantum chemical methods. For instance, calculations of bond dissociation energies (BDEs) can provide a quantitative measure of the bond's strength. researchgate.net

A critical parameter in predicting the reactivity of sulfonyl fluorides is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a higher susceptibility to nucleophilic attack. nih.gov Quantum chemical calculations can accurately predict LUMO energies, providing a means to compare the reactivity of different sulfonyl fluorides and to design molecules with desired reactivity profiles. nih.gov For Dodec-11-ene-1-sulfonyl fluoride, the long alkyl chain is not expected to significantly influence the electronic properties of the sulfonyl fluoride group itself, but it can have steric effects on its reactivity.

Illustrative Data Table of Calculated Electronic Properties for a Model Alkyl Sulfonyl Fluoride:

| Property | Calculated Value | Method/Basis Set | Significance |

| HOMO Energy | -8.5 eV | DFT/B3LYP/6-31G | Relates to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G | Indicates susceptibility to nucleophilic attack. nih.gov |

| S-F Bond Length | 1.58 Å | DFT/B3LYP/6-31G | Provides information on bond strength. |

| Mulliken Charge on S | +1.8 | DFT/B3LYP/6-31G | Highlights the electrophilic nature of the sulfur atom. |

Note: These are hypothetical values for a simple alkyl sulfonyl fluoride to illustrate the type of data obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the interactions between a solute molecule, such as this compound, and its environment, including solvent molecules or biological macromolecules.

In the context of this compound, MD simulations could be employed to understand its behavior in different solvents. The long, nonpolar dodecene chain would likely favor nonpolar solvents, while the polar sulfonyl fluoride head group could interact with polar solvent molecules. MD simulations can model these interactions, providing insights into solubility and the conformation of the molecule in solution.

Furthermore, sulfonyl fluorides are known to act as covalent inhibitors of enzymes by reacting with nucleophilic residues like serine, threonine, or tyrosine in the active site. researchgate.net MD simulations can be used to study the binding of this compound to a target protein. These simulations can reveal the preferred binding orientation, the key interactions that stabilize the complex, and the conformational changes that may occur upon binding. This information is crucial for understanding the mechanism of inhibition and for the design of more potent and selective inhibitors.

Key aspects that can be studied with MD simulations:

Solvation and solubility in different media.

Conformational analysis of the flexible alkyl chain.

Binding affinity and orientation in a protein active site.

The dynamics of the covalent bond formation with a target nucleophile.

Rational Design of Catalysts and Reaction Conditions Based on Computational Models

Computational models, integrating both quantum chemical calculations and molecular dynamics simulations, play a significant role in the rational design of catalysts and the optimization of reaction conditions. For the synthesis of sulfonyl fluorides, including this compound, computational studies can help in understanding reaction mechanisms and identifying key factors that control the reaction's efficiency and selectivity.

For example, transition-metal-catalyzed processes are often used for the synthesis of sulfonyl fluorides. nih.gov Computational modeling can be used to investigate the catalytic cycle, including the oxidative addition, migratory insertion, and reductive elimination steps. By calculating the energy barriers for different pathways, researchers can identify the rate-determining step and design more efficient catalysts. A computational study on the formation of aryl sulfonyl fluorides via Bi(III) redox-neutral catalysis, for instance, elucidated the catalytic mechanism and the role of the catalyst and base. nih.gov

Computational studies can also guide the selection of optimal reaction conditions, such as temperature, pressure, and solvent. By simulating the reaction under different conditions, it is possible to predict how these parameters will affect the reaction rate and yield, thereby reducing the need for extensive experimental screening. The development of new reagents for fluorosulfonylation can also be guided by computational predictions of their reactivity and stability.

Illustrative Data Table for Catalyst Design based on Computational Screening:

| Catalyst Candidate | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) | Key Computational Descriptor |

| Catalyst A (Pd-based) | 18.5 | 85 | LUMO of the active species |

| Catalyst B (Ni-based) | 22.1 | 60 | Steric hindrance around the metal center |

| Catalyst C (Cu-based) | 15.2 | 95 | d-orbital energy levels |

Note: This table is a hypothetical example to illustrate how computational data can be used to screen and select catalysts.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of sulfonyl fluorides has traditionally relied on methods that can be hazardous and inefficient. acs.org Future research will likely focus on developing greener and more atom-economical pathways to Dodec-11-ene-1-sulfonyl fluoride (B91410) and related long-chain alkene-sulfonyl fluorides.

Key areas of investigation could include:

Catalytic Fluorosulfonylation of Alkenes: Recent advancements in iron-catalyzed fluorosulfonylation of alkenes using reagents like sodium dithionite (B78146) (Na₂S₂O₄) as an "SO₂" source and a reductant offer a promising alternative to traditional methods. acs.org Applying such methodologies to long-chain dienes could provide a direct and efficient route to compounds like Dodec-11-ene-1-sulfonyl fluoride, improving step economy and avoiding harsh oxidants. acs.org

Radical Fluorosulfonylation: The development of radical fluorosulfonylation reactions, for instance, using sulfuryl chlorofluoride (FSO₂Cl) or other novel radical precursors, presents a powerful strategy. thieme-connect.deresearchgate.net These methods are often compatible with a wide range of functional groups and can be performed under mild conditions, making them attractive for the synthesis of complex molecules. thieme-connect.de Research into the selective radical hydro-fluorosulfonylation of dienes could yield this compound with high control. researchgate.net

Avoiding Hazardous Reagents: A significant driver in synthetic chemistry is the replacement of toxic and difficult-to-handle reagents. sciencedaily.com Traditional syntheses often involve unstable sulfonyl chloride intermediates or highly toxic fluorinating agents like SO₂F₂ gas. acs.orgsciencedaily.com Future routes will likely prioritize the use of safer, bench-stable reagents and catalysts, such as the recently developed catalyst-free methods using aryltriazenes or the eco-friendly conversion of thiols using potassium fluoride. sciencedaily.combohrium.com

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Advantages | Key Reagents/Catalysts |

| Fe-Catalyzed Fluorosulfonylation | High step economy, avoids strong oxidants, uses readily available starting materials. | Iron catalyst, Na₂S₂O₄, NFSI. acs.org |

| Radical Hydro-fluorosulfonylation | Mild reaction conditions, high functional group tolerance, potential for late-stage modification. thieme-connect.deresearchgate.net | Photoredox catalysts (e.g., Iridium complexes), FSO₂Cl. thieme-connect.de |

| Green Conversion of Thiols | Environmentally friendly, non-toxic by-products, safe and cost-effective. sciencedaily.com | Potassium fluoride (KF), SHC5®. sciencedaily.com |

Exploration of Novel Reactivity Modes for the Alkene-Sulfonyl Fluoride Moiety

The dual functionality of this compound offers a rich playground for exploring novel chemical transformations. The alkene and the sulfonyl fluoride can react orthogonally, or in concert, to generate diverse molecular architectures.

Future research could focus on:

Bifunctional Ligation: The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, known for its high stability and specific reactivity with nucleophiles. thieme-connect.denih.gov The terminal alkene provides a handle for a plethora of classic and modern organic reactions, such as olefin metathesis, hydroboration-oxidation, and radical additions. Research into combining these reactivities in novel one-pot or sequential reactions could lead to complex molecules for various applications.

Cyclization Reactions: The 1,12-disposition of the reactive groups makes this compound an ideal substrate for macrocyclization reactions. This could be achieved through intramolecular processes like ring-closing metathesis followed by functionalization of the sulfonyl fluoride, or intramolecular SuFEx reactions with a nucleophile introduced at the alkene terminus.

Novel Cycloadditions and Palladium-Catalyzed Reactions: The electron-poor nature of the double bond in some alkenylsulfonyl fluorides allows them to participate in conjugate additions. nih.gov Furthermore, palladium-catalyzed reactions, such as the stereoselective cyclopropanation of unactivated alkenes using alkyl sulfonyl fluorides, have been reported. chemrxiv.org Exploring similar transformations with this compound could yield novel cyclic and acyclic structures that are otherwise difficult to access. nih.govchemrxiv.org

| Reactivity Mode | Potential Outcome | Relevant Chemistry |

| Orthogonal Functionalization | Stepwise construction of complex molecules. | SuFEx click chemistry, Olefin metathesis, Hydroformylation. thieme-connect.denih.gov |

| Intramolecular Cyclization | Synthesis of macrocycles containing a sulfonyl fluoride moiety. | Ring-closing metathesis, Intramolecular SuFEx. |

| Novel Additions | Generation of unique cyclic and functionalized linear structures. | Conjugate addition, Palladium-catalyzed cyclopropanation. nih.govchemrxiv.org |

Expansion of Applications in Chemical Biology and Materials Science

The unique properties of the sulfonyl fluoride group and the long alkyl chain make this compound a promising candidate for applications in both chemical biology and materials science.

Chemical Biology: Sulfonyl fluorides are increasingly used as covalent probes in chemical biology due to their ability to react with a range of nucleophilic amino acid residues beyond cysteine, including tyrosine, lysine, and serine. enamine.netnih.govsigmaaldrich.com The long dodecyl chain of this compound could be used to target proteins associated with cellular membranes or to study lipid-protein interactions. The terminal alkene could also serve as a bioorthogonal handle for subsequent labeling with fluorescent dyes or affinity tags via click chemistry.

Materials Science: The terminal alkene functionality allows for the polymerization of this compound or its copolymerization with other monomers to create novel functional polymers. acs.org The resulting polymers would feature pendant sulfonyl fluoride groups along the backbone, which could be used for post-polymerization modification, for example, by grafting other molecules via SuFEx chemistry to alter the material's properties. researchgate.net The long alkyl chain would impart hydrophobicity, suggesting potential applications in coatings, surfactants, or functional membranes.

| Field | Potential Application | Key Features Utilized |

| Chemical Biology | Covalent probes for membrane-associated proteins. | Sulfonyl fluoride reactivity, long alkyl chain for membrane targeting. enamine.netnih.gov |

| Bioorthogonal labeling. | Terminal alkene for click chemistry ligation. | |

| Materials Science | Functional polymers and copolymers. | Polymerizable alkene group. acs.org |

| Surface modification and functional coatings. | Pendant sulfonyl fluoride for SuFEx grafting, hydrophobic alkyl chain. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Dodec-11-ene-1-sulfonyl fluoride?

- Methodological Answer : Synthesis typically involves sulfonylation of dodec-11-ene precursors under controlled anhydrous conditions. Purification via fractional distillation or chromatography is critical to isolate the compound. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., ¹⁹F NMR for fluorine environments) and mass spectrometry (MS) for molecular weight confirmation. Safety protocols for handling sulfonyl fluorides, such as using fume hoods and personal protective equipment (PPE), must be followed . Analytical validation should adhere to guidelines for reproducibility, including multiple spectroscopic confirmations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use chemical fume hoods to prevent inhalation exposure, and employ nitrile gloves and lab coats to avoid dermal contact. Store the compound in a cool, dry environment away from moisture and bases to prevent hydrolysis. Emergency procedures should include immediate neutralization of spills with sodium bicarbonate and proper disposal via hazardous waste channels. Safety Data Sheets (SDS) for analogous sulfonyl fluorides emphasize these protocols .

Q. Which spectroscopic techniques are most effective for analyzing the structural integrity of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : To confirm alkene geometry and sulfonyl group placement.

- ¹⁹F NMR : Critical for verifying fluoride bonding and detecting impurities.

- IR Spectroscopy : Identifies sulfonyl (S=O) stretching vibrations (~1350–1200 cm⁻¹).

- High-Resolution MS : Validates molecular formula and isotopic patterns.

Cross-referencing data with computational predictions (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterated solvents) to track reaction pathways. Time-resolved spectroscopy (e.g., stopped-flow UV-Vis) can capture intermediate species. Computational tools like Gaussian or ORCA simulate transition states and energy profiles. Compare experimental results with theoretical models to validate mechanistic hypotheses .

Q. What strategies resolve contradictions in experimental data, such as unexpected stability or reactivity of this compound?

- Methodological Answer :

- Replication : Repeat experiments under identical conditions to rule out procedural errors.

- Control Experiments : Test variables like temperature, solvent polarity, and trace moisture.

- Statistical Analysis : Apply ANOVA or t-tests to assess data significance.

- Peer Review : Submit findings for critical appraisal using frameworks like the Fluoride Science Quality Assessment Worksheet to identify biases or methodological gaps .

Q. How can computational modeling predict the reactivity of this compound in novel chemical environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biomolecules.

- Density Functional Theory (DFT) : Calculate Fukui indices for electrophilic/nucleophilic sites.

- Docking Studies : Predict binding affinities in enzymatic or receptor systems.

Validate models with experimental kinetic data and adjust parameters (e.g., solvation effects) iteratively .

Q. What experimental designs assess the biological interactions of this compound, such as enzyme inhibition or cytotoxicity?

- Methodological Answer :

- Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.

- Cell Viability Tests : Employ MTT or resazurin assays to quantify cytotoxicity.

- Omics Integration : Use proteomics or metabolomics to identify off-target effects.

Ensure ethical compliance by referencing guidelines for biochemical hazard management .

Data Presentation and Critical Analysis

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.